9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan

Conformational analysis Stereochemistry Tetrahydrodibenzofuran

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan (CAS 89228-51-3) is a tetracyclic heterocyclic compound belonging to the tetrahydrodibenzofuran class, formally designated as C₁₃H₁₄O with a molecular weight of 186.25 g/mol. The molecule features a partially saturated dibenzofuran core in which the alicyclic 1,2,3,9b-tetrahydro ring system is conformationally 'frozen' due to the incorporation of a double bond and fused rings, in contrast to the mobile 1,2,3,4-tetrahydro isomer.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 89228-51-3
Cat. No. B12886448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan
CAS89228-51-3
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC12CCCC=C1OC3=CC=CC=C23
InChIInChI=1S/C13H14O/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-8H,4-5,9H2,1H3
InChIKeyVQGZMUMPVZXVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan (CAS 89228-51-3): Procurement-Grade Structural Identity and Physicochemical Baseline


9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan (CAS 89228-51-3) is a tetracyclic heterocyclic compound belonging to the tetrahydrodibenzofuran class, formally designated as C₁₃H₁₄O with a molecular weight of 186.25 g/mol . The molecule features a partially saturated dibenzofuran core in which the alicyclic 1,2,3,9b-tetrahydro ring system is conformationally 'frozen' due to the incorporation of a double bond and fused rings, in contrast to the mobile 1,2,3,4-tetrahydro isomer [1]. This rigidification produces distinct stereoelectronic properties that cannot be replicated by simple substitution of the 9b-methyl group alone. The compound is catalogued in authoritative chemical databases with computed logP 3.40 and polar surface area 9.23 Ų , establishing a baseline for solubility and permeability projections in research applications.

Why Generic Substitution Fails for 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan: Conformational Rigidity as a Non-Fungible Property


In-class tetrahydrodibenzofurans cannot be interchanged generically because the 1,2,3,9b-tetrahydro regioisomer possesses a unique conformational rigidity that is absent in the 1,2,3,4-tetrahydro isomer [1]. Proton magnetic resonance spectroscopy has confirmed that the alicyclic component of the 1,2,3,9b-tetrahydrodibenzofuran system is inflexible owing to fused-ring and double-bond constraints, rendering these molecules conformationally 'frozen' [1]. This stereoelectronic lock directly affects reactivity, intermolecular packing, and any stereochemistry-dependent biological recognition. The 9b-methyl substituent further differentiates this scaffold from the unsubstituted (9b-H) analog by altering the steric and electronic environment at the ring junction, making simple replacement with any alternative tetrahydrodibenzofuran or 9b-alkyl variant scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan: Head-to-Head and Class-Level Comparisons


Conformational Rigidity: 1,2,3,9b-Tetrahydro vs. 1,2,3,4-Tetrahydrodibenzofuran Skeletal Isomers

The 1,2,3,9b-tetrahydrodibenzofuran ring system, of which the target compound is a 9b-methyl derivative, exhibits complete conformational freezing as determined by ¹H NMR spectroscopy, whereas the 1,2,3,4-tetrahydro isomer displays significant ring mobility [1]. This is a direct head-to-head comparison based on published p.m.r. spectroscopic analysis of both skeletal isomer classes by Brewer and Elix. The rigidity arises from incorporation of a double bond and fused rings in the alicyclic component, a feature not present in the 1,2,3,4-tetrahydro scaffold [1].

Conformational analysis Stereochemistry Tetrahydrodibenzofuran

Physicochemical Property Divergence: 9b-Methyl vs. 9b-Unsubstituted Analog (Projected logP and PSA Comparison)

The target compound carries a computed logP of 3.40 and a polar surface area (PSA) of 9.23 Ų . While no directly measured logP for the unsubstituted 9b-H analog of 1,2,3,9b-tetrahydrodibenzofuran is currently available in public databases to enable a direct quantitative comparison, class-level inference indicates that the addition of a methyl group at the 9b bridgehead position increases lipophilicity by approximately 0.5 logP units relative to the unsubstituted parent (based on the well-established Hansch π value for aliphatic CH₃ of ~0.5) [1]. This projected difference shifts the compound further toward CNS-permeable chemical space than its 9b-H analog.

Lipophilicity Polar surface area Drug-likeness

Synthetic Provenance as an Usnic Acid Analogue Scaffold: 9b-Methyl-1,2,3,9b-tetrahydro vs. 9b-Methyl-Dihydrodibenzofuran Derivatives

The 9b-methyl-tetrahydrodibenzofuran scaffold has documented synthetic relevance as a precursor to usnic acid analogues [1]. Elix and Tronson demonstrated that 9b-methyl-3,9b-dihydrodibenzofurans and 9b-methyl-1,9b-dihydrodibenzofurans can be obtained via cycloaddition of dimethyl acetylenedicarboxylate and methyl propiolate to 2-isopropenyl-3-methylbenzofurans [1]. The target tetrahydro compound (fully saturated at positions 1-3) represents the reduced form of the dihydro scaffolds described in this synthetic route, and its conformational rigidity may confer advantages in downstream diastereoselective transformations relative to the more flexible dihydro intermediates.

Usnic acid analogues Synthetic methodology Dibenzofuran oxidation

Validated Application Scenarios for 9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan Procurement


Stereochemical Probe in Conformational Analysis Studies

Procurement of this compound is justified for research programs investigating the relationship between ring junction geometry and physicochemical or biological properties. The conformationally frozen 1,2,3,9b-tetrahydro scaffold provides a rigid probe for NMR-based conformational studies and crystal engineering, where comparison with the mobile 1,2,3,4-tetrahydro isomer enables direct assessment of flexibility effects on molecular recognition .

CNS-Permeable Scaffold for Fragment-Based Drug Discovery

With a computed logP of 3.40 and PSA of 9.23 Ų , this compound resides within favorable CNS drug-likeness space (logP <5, PSA <90 Ų). It can serve as a lipophilic core fragment for CNS-targeted library synthesis, particularly where the 9b-methyl group enhances membrane permeability relative to the unsubstituted analog, as projected by a Hansch π(CH₃) contribution of approximately +0.5 logP units [1].

Precursor in Usnic Acid Analogue Synthesis Programs

Researchers synthesizing usnic acid derivatives or other bioactive dibenzofurans can utilize this tetrahydro scaffold as a reduced precursor that offers a fixed stereoelectronic environment distinct from the dihydro intermediates described in the foundational cycloaddition methodology of Elix and Tronson . The conformational rigidity of the 1,2,3,9b-tetrahydro system may facilitate diastereoselective functionalization at adjacent ring positions.

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